molecular formula C16H20N2O3S B2552473 1-(2,3-Dimethoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea CAS No. 1206989-69-6

1-(2,3-Dimethoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea

Cat. No.: B2552473
CAS No.: 1206989-69-6
M. Wt: 320.41
InChI Key: OLXXIMIRERCVDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dimethoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea is an organic compound that features both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea typically involves the reaction of 2,3-dimethoxyaniline with an isocyanate derivative of 1-(thiophen-2-yl)propan-2-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the thiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic or thiophene rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dimethoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)amine: Similar structure but with an amine group instead of a urea group.

    1-(2,3-Dimethoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)carbamate: Similar structure but with a carbamate group instead of a urea group.

Uniqueness

1-(2,3-Dimethoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea is unique due to the presence of both methoxy-substituted aromatic rings and a thiophene moiety, which can impart specific chemical and biological properties

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-(1-thiophen-2-ylpropan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-11(10-12-6-5-9-22-12)17-16(19)18-13-7-4-8-14(20-2)15(13)21-3/h4-9,11H,10H2,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXXIMIRERCVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)NC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.